The compound H-Cys-Ala-Gly-Arg-Arg-Ser-Ala-Tyr-Cys-OH is a peptide consisting of a sequence of amino acids, including cysteine, alanine, glycine, arginine, serine, and tyrosine. This peptide is notable for its terminal cysteine residues, which can participate in the formation of disulfide bonds, thus influencing the peptide's structural stability and biological activity. The molecular formula and weight of this compound are not explicitly mentioned in the search results, but it can be deduced from the amino acid composition.
These reactions are crucial for understanding how this peptide behaves under various conditions and its potential applications in biochemistry and medicine.
The biological activity of H-Cys-Ala-Gly-Arg-Arg-Ser-Ala-Tyr-Cys-OH is largely determined by its amino acid sequence. Peptides with such sequences are often involved in:
Studies on similar peptides suggest that modifications in their sequences can significantly impact their biological functions.
The synthesis of H-Cys-Ala-Gly-Arg-Arg-Ser-Ala-Tyr-Cys-OH can be achieved through solid-phase peptide synthesis (SPPS). The general steps involved are:
This method allows for high purity and yields of peptides with specific sequences.
H-Cys-Ala-Gly-Arg-Arg-Ser-Ala-Tyr-Cys-OH has several potential applications:
Interaction studies involving this peptide could focus on:
These studies are essential for determining the practical applications and effectiveness of the peptide in various fields.
Several peptides share similarities with H-Cys-Ala-Gly-Arg-Arg-Ser-Ala-Tyr-Cys-OH, particularly those containing cysteine and arginine. Here are a few examples:
Compound Name | Sequence | Unique Features |
---|---|---|
H-Cys-Gly-Lys-Ala | Cysteine at N-terminal | Simple structure; potential for easy synthesis |
H-Cys-Pro-Gly-Lys | Cysteine at N-terminal | May exhibit different biological activities |
H-Lys-Gly-Cys-Ala | Cysteine at C-terminal | Focus on lysine's role in interactions |
The uniqueness of H-Cys-Ala-Gly-Arg-Arg-Ser-Ala-Tyr-Cys-OH lies in its specific combination of amino acids, particularly the dual presence of cysteine residues which allow for disulfide bond formation, enhancing its structural stability and functional versatility compared to other similar compounds.